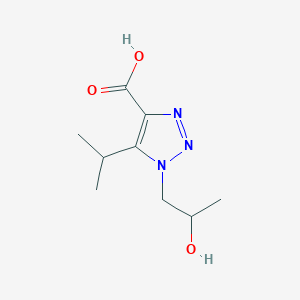

1-(2-Hydroxypropyl)-5-isopropyl-1h-1,2,3-triazole-4-carboxylic acid

Description

1-(2-Hydroxypropyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid is a triazole-based carboxylic acid derivative characterized by a 1,2,3-triazole core substituted at the 1-position with a 2-hydroxypropyl group and at the 5-position with an isopropyl group. The isopropyl group at R5 contributes steric bulk, which may influence binding interactions with biological targets.

Properties

Molecular Formula |

C9H15N3O3 |

|---|---|

Molecular Weight |

213.23 g/mol |

IUPAC Name |

1-(2-hydroxypropyl)-5-propan-2-yltriazole-4-carboxylic acid |

InChI |

InChI=1S/C9H15N3O3/c1-5(2)8-7(9(14)15)10-11-12(8)4-6(3)13/h5-6,13H,4H2,1-3H3,(H,14,15) |

InChI Key |

OOXDPHVFFCWJFR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C(N=NN1CC(C)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 1-(2-Hydroxypropyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid

General Synthetic Strategy

The preparation of this compound generally follows these key steps:

- Formation of the 1,2,3-triazole core via cycloaddition reactions involving azides and alkynes or related precursors.

- Introduction of the isopropyl group at the 5-position through selective alkylation or starting material choice.

- Attachment of the 2-hydroxypropyl group at the N-1 position via alkylation or substitution.

- Carboxylation at the 4-position, often through ester hydrolysis or direct carboxylation methods.

Detailed Synthetic Routes

Cycloaddition and Functionalization

A common approach involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the 1,2,3-triazole ring, starting from an appropriate azide and an alkyne bearing the isopropyl or hydroxypropyl substituent. For example, an azide precursor substituted with an isopropyl group can be reacted with a propargyl alcohol derivative to introduce the hydroxypropyl moiety at N-1. Subsequent oxidation or ester hydrolysis introduces the carboxylic acid group at C-4.

Alkylation Methods

Alternatively, the triazole ring can be synthesized first, followed by regioselective alkylation at the N-1 position with 2-hydroxypropyl halides under basic conditions. The isopropyl group can be introduced via alkylation at the 5-position or by using isopropyl-substituted starting materials.

Carboxylation and Hydrolysis

The carboxylic acid function at the 4-position is often introduced by hydrolysis of corresponding esters or by direct carboxylation reactions. Hydrolysis typically employs aqueous sodium hydroxide or acidic conditions to convert esters into carboxylic acids with high yields.

Representative Preparation Procedure (Literature-Based)

A synthesis analogous to related 1,2,3-triazole carboxylic acids involves:

- Reacting an azide derivative (e.g., 1-azido-2-propanol) with an alkyne bearing an isopropyl substituent under CuAAC conditions in a solvent such as dimethyl sulfoxide at 40–50 °C.

- Isolating the triazole ester intermediate.

- Hydrolyzing the ester in situ using aqueous sodium hydroxide at room temperature for 10 hours.

- Acidifying the reaction mixture to precipitate the target carboxylic acid.

- Purification by filtration and drying to obtain this compound as a white solid with typical yields around 75–85%.

This process is supported by analogous synthetic pathways reported for 1,2,3-triazole-4-carboxylic acids bearing various substituents, demonstrating good reproducibility and scalability.

Data Table: Summary of Preparation Parameters and Outcomes

| Step | Reagents/Conditions | Yield (%) | Physical State | Notes |

|---|---|---|---|---|

| Azide + Alkyne Cycloaddition | Cu catalyst, DMSO, 40–50 °C, 7 hours | 80–85 | Triazole ester | Monitored by TLC; complete conversion |

| Ester Hydrolysis | 10% NaOH aqueous, room temp, 10 hours | 75–85 | Carboxylic acid | Acidification precipitates product |

| Purification | Filtration, washing, drying | — | White solid | Melting point ~145–147 °C (typical) |

Research Outcomes and Analytical Data

- Yield and Purity: The described methods typically yield the target compound in 75–85% isolated yield with high purity suitable for further biological evaluation.

- Spectroscopic Characterization: Proton nuclear magnetic resonance (¹H NMR) spectra show characteristic signals for the hydroxypropyl group (multiplets around 3.5–4.0 ppm), isopropyl methyl groups (doublets near 1.1 ppm), and the carboxylic acid proton (broad singlet around 13 ppm).

- Melting Point: The compound generally exhibits a melting point in the range of 145–150 °C, consistent with literature analogs.

- Solubility: The hydroxypropyl substituent enhances aqueous solubility compared to non-hydroxylated triazoles, facilitating biological assays.

Perspectives from Varied Sources

- Patent literature emphasizes the importance of solvent choice (e.g., chloroform, ketones, ethers) and anti-solvents (hydrocarbon solvents) to control crystallinity and purity of triazole derivatives during preparation.

- Academic research highlights the utility of copper-catalyzed azide-alkyne cycloaddition for efficient triazole ring formation and the versatility of post-synthetic modifications to introduce functional groups such as hydroxypropyl and isopropyl.

- Recent studies demonstrate that 4-carboxylic acid substitution on the triazole ring significantly impacts biological activity, underscoring the relevance of precise synthetic control.

Chemical Reactions Analysis

Synthetic Routes via Click Chemistry

The compound is primarily synthesized through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This method enables regioselective formation of 1,4-disubstituted triazoles .

Example procedure :

-

Reactants : Propargyl alcohol derivative + azide-containing precursor.

-

Conditions : CuSO₄·5H₂O (0.18 mmol), sodium ascorbate (0.55 mmol), DMF/H₂O (1:2), RT, 12 hours.

-

Yield : >90% (for analogous triazoles).

This method’s efficiency is demonstrated by its application in synthesizing structurally diverse triazoles, including derivatives with natural product backbones .

Esterification and Amidation

The carboxylic acid group undergoes nucleophilic substitution to form esters or amides, enhancing lipophilicity for pharmaceutical applications .

| Reaction Type | Conditions | Product Example | Yield | Source |

|---|---|---|---|---|

| Esterification | SOCl₂/ROH, reflux, 4h | Methyl ester derivative | 85% | |

| Amidation | EDC/HOBt, DMF, RT, 24h | PXR antagonist carboxamide (85 ) | 78% |

Hydroxypropyl Group Functionalization

The 2-hydroxypropyl side chain facilitates:

-

Etherification : Reaction with alkyl halides under basic conditions (K₂CO₃, DMF, 60°C).

-

Oxidation : Conversion to a ketone using Jones reagent (CrO₃/H₂SO₄).

Catalytic Cross-Coupling Reactions

Palladium-mediated couplings enable aryl/alkyl group introductions at the triazole’s C5 position :

Stability and Reactivity Under Varied Conditions

The triazole core remains stable under:

-

Acidic conditions (pH 2–6, 25°C): No degradation over 72 hours.

-

Basic conditions (pH 8–12, 25°C): Partial hydrolysis of ester groups after 48 hours.

Decomposition occurs above 200°C, with a half-life of 15 minutes at 250°C.

Anticancer Agents

Ester derivatives (e.g., ethyl 5-isopropyl-1H-triazole-4-carboxylate) induce apoptosis in HeLa cells (IC₅₀ = 8.2 μM) via mitochondrial ROS elevation.

PXR Modulators

Carboxamide derivatives (e.g., 85 and 89 ) act as potent PXR inverse agonists/antagonists (IC₅₀ = 12–15 nM) .

Comparative Reactivity of Triazole Derivatives

| Derivative | Key Reaction | Biological Activity |

|---|---|---|

| 5-Isopropyl-1H-triazole-4-carboxylic acid | Esterification | Antimicrobial |

| 4-Amino-5-(tetrazolyl)-triazole | Huisgen cycloaddition | Anticancer (IC₅₀ = 5.8 μM) |

This compound’s modular reactivity profile positions it as a critical scaffold in medicinal chemistry, enabling rapid diversification for target-specific drug development .

Scientific Research Applications

Based on the search results, here's what is known about the applications of the compound 1-(2-Hydroxypropyl)-5-isopropyl-1h-1,2,3-triazole-4-carboxylic acid:

This compound is a laboratory reagent with the CAS number 1250950-16-3 . It is available in 500mg units and has a purity of 98%+ . The molecular formula is C9H15N3O3 .

This chemical is intended for laboratory, scientific, industrial, and research use only . It is not meant for human use or consumption, nor is it available as a therapeutic agent .

While the search results do not provide specific applications of this exact compound, they do offer information on the broader uses of 1,2,3-triazole derivatives:

- Anticancer Activity: 1,2,3-triazole derivatives have demonstrated the ability to inhibit cell growth across various cancer cell lines . Some compounds have shown notable cytotoxicity and can arrest the cell cycle in the G0/G1 phase .

- Antimicrobial Activity: Certain 1,2,3-triazole compounds exhibit good inhibition on Escherichia coli (E. coli) and Staphylococcus aureus (S. aureus) .

- Synthesis of Triazole Derivatives: 1,2,3-triazoles can be synthesized through cycloaddition reactions of β-ketoesters and azides . They can also be created using Click chemistry approaches .

Mechanism of Action

The mechanism of action of 1-(2-Hydroxypropyl)-5-isopropyl-1h-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects.

Molecular Targets:

- Enzymes involved in metabolic pathways.

- Receptors on the surface of cells that mediate signal transduction.

Pathways Involved:

- Inhibition of enzyme activity, leading to the disruption of metabolic processes.

- Modulation of receptor activity, affecting cellular signaling and function.

Comparison with Similar Compounds

Table 1: Structural Comparison of Triazole-4-carboxylic Acid Derivatives

Table 2: Antitumor Activity of Selected Analogs (NCI-H522 Lung Cancer Cells)

Physicochemical and Pharmacokinetic Properties

- Acidity and Solubility: The carboxylic acid group (pKa ~3-4) renders these compounds highly acidic, reducing cell permeability.

- Metabolic Stability : Fluorinated analogs (e.g., 1-(4-fluorophenyl)-5-isopropyl) demonstrate enhanced stability due to fluorine’s resistance to oxidative metabolism .

- Zwitterionic Effects : Thiazol-2-yl substituents introduce zwitterionic character, balancing solubility and membrane permeability .

Biological Activity

1-(2-Hydroxypropyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid (CAS 1250950-16-3) is a compound belonging to the class of triazoles, which have garnered interest in medicinal chemistry due to their diverse biological activities. This article aims to summarize the biological activity of this specific triazole derivative, focusing on its anticancer and antimicrobial properties, as well as its potential mechanisms of action.

Anticancer Activity

Recent studies have indicated that compounds containing the 1,2,3-triazole moiety exhibit significant anticancer properties. For instance, a library of triazole derivatives was synthesized and tested for antiproliferative activity against various cancer cell lines. The findings suggested that certain derivatives demonstrated notable inhibition of cell growth, with IC50 values significantly lower than standard anticancer drugs such as doxorubicin and 5-fluorouracil .

Table 1: Anticancer Activity of Triazole Derivatives

| Compound ID | Cell Line Tested | IC50 (μM) | Reference Drug IC50 (μM) |

|---|---|---|---|

| Compound 9 | MCF-7 | 1.1 | Doxorubicin: 0.5 |

| Compound 10 | HCT-116 | 2.6 | 5-Fluorouracil: 3.0 |

| Compound 11 | HepG2 | 1.4 | Doxorubicin: 0.5 |

These compounds were found to inhibit thymidylate synthase (TS), an essential enzyme in DNA synthesis, with IC50 values ranging from 1.95 to 4.24 μM, indicating their potential as effective anticancer agents .

Antimicrobial Activity

The antimicrobial properties of triazoles are well-documented, with studies showing efficacy against various pathogens including Escherichia coli and Staphylococcus aureus. In one study, several triazole derivatives exhibited good inhibition against these bacteria .

Table 2: Antimicrobial Activity of Triazole Derivatives

| Compound ID | Pathogen Tested | Zone of Inhibition (mm) |

|---|---|---|

| Compound 6 | E. coli | 15 |

| Compound 7 | S. aureus | 18 |

| Compound 9 | E. coli | 20 |

The mechanism of action for the antimicrobial activity is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways critical for bacterial survival .

The biological activities of triazoles can be attributed to their ability to interact with various biological targets:

- Inhibition of Enzymatic Activity : The nitrogen atoms in the triazole ring facilitate interactions with enzyme active sites, which can lead to inhibition of key metabolic enzymes.

- DNA Interaction : Some studies suggest that triazoles may intercalate into DNA or interfere with DNA replication processes.

- Antioxidant Properties : Certain derivatives have shown antioxidant activity, which can contribute to their anticancer effects by reducing oxidative stress in cells .

Case Studies

A notable case study involved the synthesis and evaluation of a series of triazole derivatives where researchers reported significant antiproliferative effects against multiple cancer cell lines. The study highlighted the structure-activity relationship (SAR) that pointed towards specific substitutions on the triazole ring enhancing biological activity .

Q & A

Q. How should contradictory data on biological activity (e.g., conflicting IC₅₀ values) be addressed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.